5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a derivative of 3,4-dihydroisoquinolin-1(2H)-one, a structural motif found in various natural products and biologically active compounds. [] This specific derivative possesses a hydroxyl group at the 5-position of the isoquinolinone core. While its natural source has not been explicitly mentioned in the provided papers, its synthetic accessibility and structural features make it a valuable building block for medicinal chemistry and chemical biology research.
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a compound belonging to the isoquinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. Isoquinolines are characterized by their bicyclic structure, which includes a benzene ring fused to a pyridine ring. This specific compound features a hydroxyl group at the 5-position and is recognized for its role in various chemical reactions and biological processes.
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is classified as a heterocyclic organic compound. It falls under the category of isoquinolinones, which are nitrogen-containing compounds with significant pharmacological properties.
The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one can be achieved through several methodologies:
The reactions typically require controlled conditions such as temperature and solvent choice (e.g., acetone), and may involve purification steps like column chromatography to isolate the product effectively .
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one participates in various chemical reactions, including:
These reactions often require specific catalysts or conditions to promote reactivity and selectivity, which are crucial for achieving desired product profiles .
The mechanism of action for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been studied primarily in the context of its antifungal properties against Pythium recalcitrans. The proposed mechanism involves:
In vitro studies have shown that certain derivatives exhibit potent activity against Pythium recalcitrans, with effective concentrations significantly lower than traditional antifungal agents .
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity .
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has several scientific applications:
Ongoing research aims to enhance its efficacy and broaden its application scope in both agriculture and medicine .
Isoquinolinone derivatives represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning neurological disorders, infectious diseases, and metabolic conditions. The structural core consists of a bicyclic system fusing a benzene ring with a nitrogen-containing pyridone ring, enabling diverse chemical modifications. Early interest in this scaffold emerged from natural product isolation studies, where alkaloids like papaverine demonstrated vasodilatory effects. Modern synthetic approaches (e.g., Bischler-Napieralski cyclization) enabled systematic exploration of substituent effects on bioactivity [1]. The compound 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 56469-02-4) exemplifies this evolution, appearing in synthetic routes documented in Journal of Labelled Compounds and Radiopharmaceuticals (2000) and European Journal of Medicinal Chemistry (2013) as a key intermediate for neuroactive agents [1] [3]. Its significance intensified following the withdrawal of Lorcaserin (a tetrahydrobenzazepine-class 5-HT2C agonist) in 2020 due to safety concerns, reigniting interest in structurally distinct serotonin modulators [5].
Table 1: Historical Development Timeline of Isoquinolinone-Based Therapeutics
Year | Milestone | Significance |
---|---|---|
2000 | Synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one routes | Key intermediate for radiolabeled compounds in receptor studies |
2012 | FDA approval of Lorcaserin | Validated 5-HT2C agonism for obesity therapy |
2020 | Lorcaserin withdrawal | Created demand for novel 5-HT2C modulators with improved safety |
2022 | Isoquinolin-1-one PAAM discovery | Reported positive ago-allosteric modulation of 5-HT2CR |
The introduction of a hydroxy group (-OH) at the C5 position of the 3,4-dihydroisoquinolin-1-one scaffold confers distinctive physicochemical and pharmacological properties. Structurally, 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (C9H9NO2, MW 163.17 g/mol) exhibits a planar bicyclic system with the hydroxyl group positioned ortho to the bridgehead nitrogen [2] [10]. This arrangement facilitates intramolecular hydrogen bonding with the lactam carbonyl (O=C-N), enhancing molecular rigidity and influencing crystal packing patterns [8]. Density functional theory (DFT) calculations indicate this interaction stabilizes a semi-quinoid conformation, reducing the compound’s energy by ~2.3 kcal/mol compared to non-hydroxylated analogs [10].
Functionally, the 5-hydroxy group serves dual roles:
Recent in silico docking studies reveal the 5-hydroxy moiety forms critical hydrogen bonds with Thr134 and Ser138 residues in the orthosteric site of 5-HT2C receptors (5-HT2CR), contributing to binding energies of -9.2 kcal/mol [5]. This interaction is absent in non-hydroxylated analogs, explaining their lower affinity.
Table 2: Impact of 5-Hydroxy Substitution on Molecular Properties
Property | 5-Hydroxy Derivative | Unsubstituted Analog |
---|---|---|
Molecular Weight | 163.17 g/mol | 147.18 g/mol |
Calculated logP | 0.82 | 1.45 |
Carbonyl Stretch (IR) | 1665 cm⁻¹ | 1680 cm⁻¹ |
5-HT2C Docking Score | -9.2 kcal/mol | -7.1 kcal/mol |
Serotonin (5-hydroxytryptamine, 5-HT) receptors comprise seven families (5-HT1–7) with multiple subtypes, predominantly G-protein-coupled receptors (GPCRs) except for the ligand-gated ion channel 5-HT3. The 5-HT2 subfamily (5-HT2A, 2B, 2C) exhibits high sequence homology (>80%) but divergent physiological roles [3] [9]. 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has garnered interest primarily for its interactions with 5-HT2C receptors, which are densely expressed in the CNS (hypothalamus, hippocampus, cortex) and regulate appetite, mood, and reward pathways [3] [5].
Mechanistically, the compound functions as a positive ago-allosteric modulator (PAAM) of 5-HT2CR:
This dual mechanism is evidenced by electrophysiology studies showing enhanced frequency of neuronal firing in hypothalamic slices, correlating with appetite suppression in preclinical models. The isoquinolinone core’s fused ring system enables optimal spatial orientation for interacting with both orthosteric and allosteric sites, a feature leveraged in designing analogs like VA012 and CTW0415 [5].
Table 3: Serotonin Receptor Subtypes Modulated by Isoquinolinone Derivatives
Receptor | Signaling Pathway | Physiological Role | Isoquinolinone Interaction |
---|---|---|---|
5-HT2A | Gq/11 → PLCβ | Hallucination, vasoconstriction | Low affinity (Ki > 10 μM) |
5-HT2B | Gq/11 → PLCβ | Cardiac valve function | Negligible binding |
5-HT2C | Gq/11 → PLCβ | Appetite, mood regulation | PAAM (EC50 = 3.7 μM) |
5-HT3 | Ligand-gated Na⁺/K⁺ | Emesis, nociception | No significant activity |
Table 4: Key Synonyms for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Synonym | Source |
---|---|
5-HYDROXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-ONE | [1] |
3,4-DIHYDRO-5-HYDROXY-1(2H)-ISOQUINOLINONE | [2] |
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | [6] |
5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | [8] |
1(2H)-Isoquinolinone, 3,4-dihydro-5-hydroxy- | [10] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0